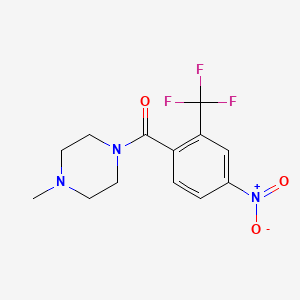

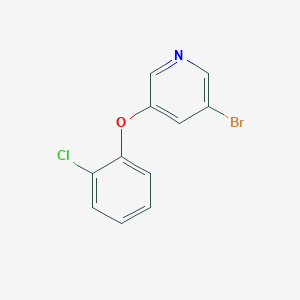

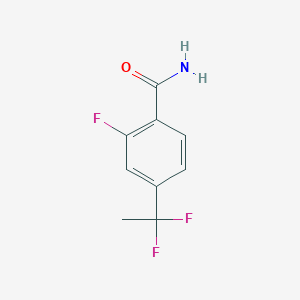

![molecular formula C13H26O6 B13974636 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane CAS No. 35147-45-6](/img/structure/B13974636.png)

3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane: is an organic peroxide compound known for its role as a cross-linking agent in polymer chemistry. This compound is characterized by its two tert-butylperoxy groups attached to a dioxolane ring, making it a bifunctional peroxide. It is commonly used in the cross-linking of various polymers to enhance their mechanical and thermal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane typically involves the reaction of tert-butyl hydroperoxide with a suitable dioxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the peroxide linkage. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process involves continuous monitoring to ensure high yield and purity of the final product. The compound is often produced in granule form for ease of handling and dispersion in polymer matrices.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane primarily undergoes decomposition reactions, where the peroxide bonds break to form free radicals. These free radicals initiate cross-linking reactions in polymers.

Common Reagents and Conditions:

Decomposition: The compound decomposes under heat or UV light to generate free radicals.

Cross-linking: In the presence of polymers, the free radicals generated from the decomposition of this compound initiate cross-linking reactions, forming a three-dimensional network within the polymer matrix.

Major Products Formed: The major products of the decomposition of this compound are tert-butyl alcohol and various polymeric radicals that contribute to the cross-linked structure of the polymer.

Scientific Research Applications

Chemistry: In polymer chemistry, 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane is used as a cross-linking agent to improve the mechanical strength, thermal stability, and chemical resistance of polymers. It is particularly useful in the production of elastomers, thermoplastic polyolefins, and other high-performance materials.

Biology and Medicine: While its primary application is in polymer chemistry, the compound’s ability to generate free radicals has potential implications in biological research, particularly in studies involving oxidative stress and radical-induced polymerization processes.

Industry: In the industrial sector, this compound is used in the manufacturing of various polymer products, including automotive parts, electrical insulation, and packaging materials. Its role in enhancing the properties of polymers makes it a valuable additive in many commercial applications.

Mechanism of Action

The mechanism of action of 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane involves the generation of free radicals through the decomposition of its peroxide bonds. These free radicals then initiate cross-linking reactions in polymers, leading to the formation of a three-dimensional network. The molecular targets are the polymer chains, and the pathways involved include radical-induced polymerization and cross-linking.

Comparison with Similar Compounds

- Di(tert-butylperoxyisopropyl) benzene

- Bis(tert-butyl dioxy isopropyl) benzene

- Ethyl-3,3-di(tert-butyl-peroxy)butyrate

Comparison: 3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane is unique in its structure due to the presence of the dioxolane ring, which provides specific steric and electronic properties that influence its reactivity and stability. Compared to other similar compounds, it offers a balance of high reactivity and controlled decomposition, making it suitable for a wide range of polymer cross-linking applications.

Properties

CAS No. |

35147-45-6 |

|---|---|

Molecular Formula |

C13H26O6 |

Molecular Weight |

278.34 g/mol |

IUPAC Name |

3,5-bis(tert-butylperoxy)-3,5-dimethyldioxolane |

InChI |

InChI=1S/C13H26O6/c1-10(2,3)14-16-12(7)9-13(8,19-18-12)17-15-11(4,5)6/h9H2,1-8H3 |

InChI Key |

MUAFAOUCQHXNNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(OO1)(C)OOC(C)(C)C)OOC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

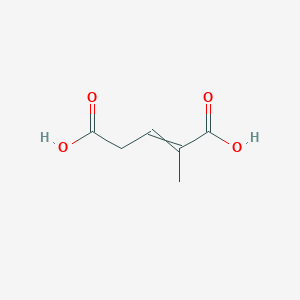

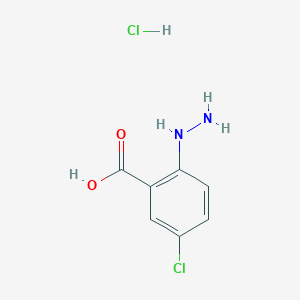

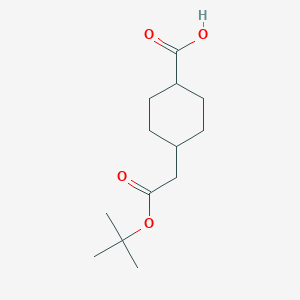

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

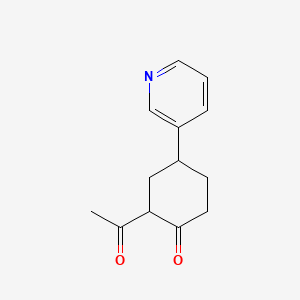

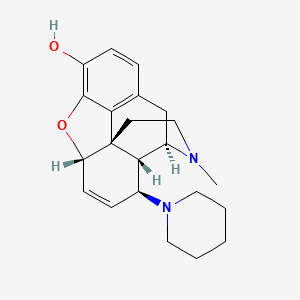

![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

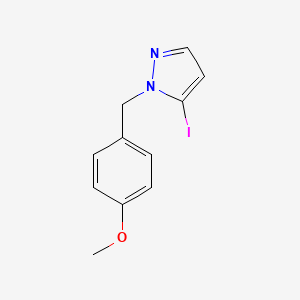

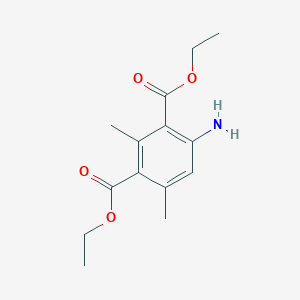

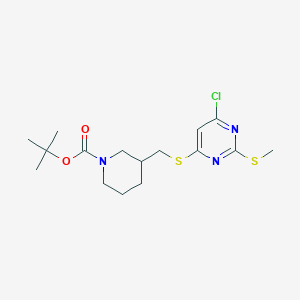

![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)